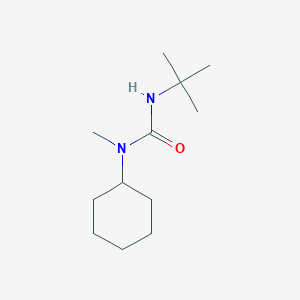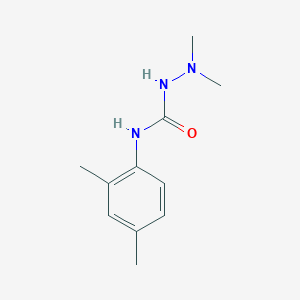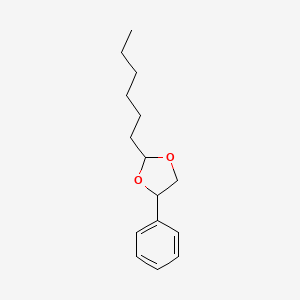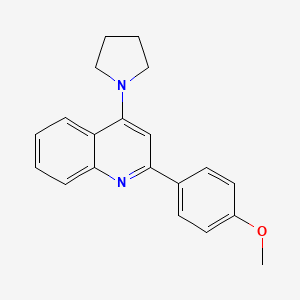
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide is a synthetic organic compound characterized by the presence of chloro, methoxy, difluorophenyl, and furamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide typically involves multi-step organic reactions. One common approach is the coupling of 3-chloro-4-methoxyaniline with 2,4-difluorobenzoyl chloride under basic conditions to form an intermediate amide. This intermediate is then subjected to cyclization with furfural in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-furamide
- 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-thiopheneamide
- 5-(3-Chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)-2-pyrroleamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
853333-72-9 |
|---|---|
Molekularformel |
C18H12ClF2NO3 |
Molekulargewicht |
363.7 g/mol |
IUPAC-Name |
5-(3-chloro-4-methoxyphenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClF2NO3/c1-24-16-5-2-10(8-12(16)19)15-6-7-17(25-15)18(23)22-14-4-3-11(20)9-13(14)21/h2-9H,1H3,(H,22,23) |
InChI-Schlüssel |
CJNDFLMYKUIUPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)










![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)

